molecular formula C12H26N2O2 B6160398 tert-butyl N-(1-amino-3-ethylpentan-3-yl)carbamate CAS No. 1539454-38-0

tert-butyl N-(1-amino-3-ethylpentan-3-yl)carbamate

Cat. No.: B6160398
CAS No.: 1539454-38-0
M. Wt: 230.35 g/mol
InChI Key: BBWWWPBJGDIZBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-(1-amino-3-ethylpentan-3-yl)carbamate: is a chemical compound with the molecular formula C12H26N2O2 and a molecular weight of 230.35 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-amino-3-ethylpentan-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine under controlled conditions. One common method involves the use of tert-butyl carbamate and an amine in the presence of a base such as cesium carbonate. The reaction is carried out at room temperature, and the product is purified through crystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(1-amino-3-ethylpentan-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Halides, electrophiles.

Major Products Formed:

    Oxidation: Corresponding oxidized products.

    Reduction: Corresponding reduced products.

    Substitution: Substituted carbamates.

Scientific Research Applications

Chemistry: tert-Butyl N-(1-amino-3-ethylpentan-3-yl)carbamate is used as a building block in organic synthesis. It is employed in the synthesis of various complex molecules and as a protecting group for amines .

Biology: In biological research, the compound is used to study enzyme interactions and protein modifications. It serves as a substrate in enzymatic assays and helps in understanding biochemical pathways .

Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-butyl N-(1-amino-3-ethylpentan-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of enzyme-substrate complexes. These complexes undergo chemical transformations, resulting in the desired products. The molecular pathways involved include enzymatic catalysis and protein modification.

Comparison with Similar Compounds

Comparison: tert-Butyl N-(1-amino-3-ethylpentan-3-yl)carbamate is unique due to its specific structure, which imparts distinct chemical properties. Compared to tert-butyl carbamate, it has an additional amino group, making it more versatile in chemical reactions. N-Boc-protected amines are similar in their use as protecting groups, but this compound offers better stability under certain conditions.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-(1-amino-3-ethylpentan-3-yl)carbamate involves the reaction of tert-butyl N-(chlorocarbonyl)carbamate with 1-amino-3-ethylpentane in the presence of a base to form the desired product.", "Starting Materials": [ "tert-butyl N-(chlorocarbonyl)carbamate", "1-amino-3-ethylpentane", "Base (e.g. triethylamine)" ], "Reaction": [ "Step 1: Add tert-butyl N-(chlorocarbonyl)carbamate to a reaction flask.", "Step 2: Add 1-amino-3-ethylpentane to the reaction flask.", "Step 3: Add a base (e.g. triethylamine) to the reaction flask.", "Step 4: Heat the reaction mixture to reflux for several hours.", "Step 5: Allow the reaction mixture to cool to room temperature.", "Step 6: Extract the product with a suitable solvent (e.g. ethyl acetate).", "Step 7: Purify the product by column chromatography or recrystallization." ] }

CAS No.

1539454-38-0

Molecular Formula

C12H26N2O2

Molecular Weight

230.35 g/mol

IUPAC Name

tert-butyl N-(1-amino-3-ethylpentan-3-yl)carbamate

InChI

InChI=1S/C12H26N2O2/c1-6-12(7-2,8-9-13)14-10(15)16-11(3,4)5/h6-9,13H2,1-5H3,(H,14,15)

InChI Key

BBWWWPBJGDIZBR-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CCN)NC(=O)OC(C)(C)C

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.